(2-Methoxy-4-(4-methyl-1H-pyrazol-1-yl)phenyl)boronic acid
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Overview
Description
(2-Methoxy-4-(4-methyl-1H-pyrazol-1-yl)phenyl)boronic acid is an organic compound that belongs to the class of boronic acids. Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions such as the Suzuki-Miyaura coupling. This compound features a boronic acid group attached to a phenyl ring, which is further substituted with a methoxy group and a pyrazolyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methoxy-4-(4-methyl-1H-pyrazol-1-yl)phenyl)boronic acid typically involves the reaction of 1-methyl-4-bromopyrazole with triisopropyl borate. The reaction is carried out under anhydrous conditions and requires a base such as potassium carbonate to facilitate the formation of the boronic acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity of the compound.
Chemical Reactions Analysis
Types of Reactions
(2-Methoxy-4-(4-methyl-1H-pyrazol-1-yl)phenyl)boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst to form a carbon-carbon bond.
Protodeboronation: This reaction involves the removal of the boronic acid group, typically using a protic solvent or an acid.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Common reagents include palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents such as toluene or ethanol.
Protodeboronation: Common reagents include acids such as hydrochloric acid or sulfuric acid, and solvents like water or methanol.
Major Products Formed
Scientific Research Applications
(2-Methoxy-4-(4-methyl-1H-pyrazol-1-yl)phenyl)boronic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of (2-Methoxy-4-(4-methyl-1H-pyrazol-1-yl)phenyl)boronic acid involves its ability to participate in various chemical reactions. In the Suzuki-Miyaura coupling, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the carbon-carbon bond . The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: A simpler boronic acid with a phenyl group attached to the boronic acid group.
4-Methoxyphenylboronic Acid: Similar to (2-Methoxy-4-(4-methyl-1H-pyrazol-1-yl)phenyl)boronic acid but lacks the pyrazolyl group.
1-Methyl-1H-pyrazole-4-boronic Acid: Contains the pyrazolyl group but lacks the methoxy and phenyl groups.
Uniqueness
This compound is unique due to the presence of both the methoxy and pyrazolyl groups, which can influence its reactivity and applications
Properties
Molecular Formula |
C11H13BN2O3 |
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Molecular Weight |
232.05 g/mol |
IUPAC Name |
[2-methoxy-4-(4-methylpyrazol-1-yl)phenyl]boronic acid |
InChI |
InChI=1S/C11H13BN2O3/c1-8-6-13-14(7-8)9-3-4-10(12(15)16)11(5-9)17-2/h3-7,15-16H,1-2H3 |
InChI Key |
CMFLMQCWMGINGC-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(C=C(C=C1)N2C=C(C=N2)C)OC)(O)O |
Origin of Product |
United States |
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